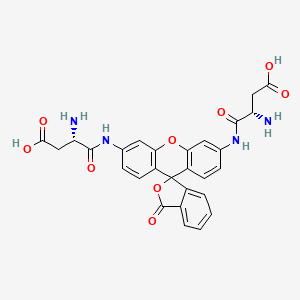

(Asp)2-Rhodamine 110

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C28H24N4O9 |

|---|---|

Molekulargewicht |

560.5 g/mol |

IUPAC-Name |

(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C28H24N4O9/c29-19(11-23(33)34)25(37)31-13-5-7-17-21(9-13)40-22-10-14(32-26(38)20(30)12-24(35)36)6-8-18(22)28(17)16-4-2-1-3-15(16)27(39)41-28/h1-10,19-20H,11-12,29-30H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36)/t19-,20-/m0/s1 |

InChI-Schlüssel |

HAJYGCSZQXROKK-PMACEKPBSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)[C@H](CC(=O)O)N)OC5=C3C=CC(=C5)NC(=O)[C@H](CC(=O)O)N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)C(CC(=O)O)N)OC5=C3C=CC(=C5)NC(=O)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(Asp)2-Rhodamine 110: A Comprehensive Technical Guide to its Principle of Action in Caspase Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110, also known as D2R, is a highly sensitive fluorogenic substrate utilized for the detection of caspase activity, a key event in the execution phase of apoptosis. This bisamide derivative of rhodamine 110 serves as a powerful tool in apoptosis research and for the high-throughput screening of caspase inhibitors. Its principle of action relies on the enzymatic cleavage of aspartic acid residues by caspases, leading to a substantial increase in fluorescence. This guide provides an in-depth exploration of the core principles of this compound, detailed experimental protocols, and visualizations of the associated biochemical pathways and workflows.

Core Principle of Action

The fundamental principle behind this compound lies in its transformation from a non-fluorescent to a highly fluorescent state upon interaction with active caspases. The substrate consists of two aspartic acid residues linked to the amino groups of a rhodamine 110 molecule.[1] This bis-aspartyl configuration effectively quenches the inherent fluorescence of the rhodamine 110 core.

Caspases, a family of cysteine-aspartic proteases, recognize and cleave peptide substrates after an aspartic acid residue.[2] The activation of this compound is a two-step process:

-

Initial Cleavage: An active caspase cleaves one of the aspartic acid residues from the rhodamine 110 backbone. This initial cleavage event results in the formation of a mono-aspartyl-rhodamine 110 intermediate, which is fluorescent.[3][4]

-

Secondary Cleavage: The second aspartic acid residue is subsequently cleaved by a caspase, releasing the free rhodamine 110 molecule.[3][4] Free rhodamine 110 exhibits a significantly higher quantum yield of fluorescence compared to the mono-aspartyl intermediate.

This sequential cleavage mechanism leads to a substantial amplification of the fluorescent signal, providing a sensitive readout of caspase activity. While this compound is a general caspase substrate, derivatives incorporating specific caspase recognition sequences, such as the DEVD (Asp-Glu-Val-Asp) tetrapeptide for caspase-3 and -7, offer enhanced specificity.[5][6]

Data Presentation

Spectral Properties

The utility of this compound as a fluorogenic substrate is defined by the distinct spectral properties of its different forms.

| Compound | State | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence |

| This compound | Non-fluorescent | - | - | Negligible |

| Mono-aspartyl-Rhodamine 110 | Fluorescent | ~496 | ~520 | Moderate |

| Rhodamine 110 | Highly Fluorescent | 496 | 520 | High[5][7] |

Substrate Specificity

While this compound is a substrate for multiple caspases, its efficiency can vary. For more specific detection of executioner caspases, substrates like (Z-DEVD)2-R110 are often preferred.

| Caspase | Recognition Sequence | This compound Cleavage |

| Caspase-1 | (W/Y)EHD | Yes |

| Caspase-3 | DEVD | Yes (High Efficiency)[8] |

| Caspase-7 | DEVD | Yes (High Efficiency)[8] |

| Caspase-8 | (L/I)ETD | Yes |

| Caspase-9 | LEHD | Yes |

Experimental Protocols

The following is a generalized protocol for the in vitro measurement of caspase-3 activity in cell lysates using a rhodamine 110-based substrate. This protocol can be adapted for this compound.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, and 10% glycerol. Store at 4°C.

-

DTT Solution: 1 M Dithiothreitol in water. Store at -20°C. Add to Assay Buffer immediately before use to a final concentration of 10 mM.

-

This compound Stock Solution: Dissolve the lyophilized powder in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.[1]

-

Rhodamine 110 Standard: Prepare a stock solution of Rhodamine 110 in DMSO. This will be used to generate a standard curve to quantify the amount of released fluorophore.

Cell Lysis

-

Induce apoptosis in your cell line of interest using a known stimulus. A negative control of untreated cells should be processed in parallel.

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. The protein concentration of the lysate should be determined using a standard protein assay.

Caspase Activity Assay

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well.

-

Prepare a blank well containing 50 µL of Lysis Buffer.

-

Prepare a positive control using a known concentration of recombinant active caspase-3.

-

Prepare a negative control using lysate from untreated cells.

-

Dilute the this compound stock solution in Assay Buffer (containing 10 mM DTT) to a final working concentration of 50 µM.

-

Add 50 µL of the diluted this compound solution to each well to initiate the reaction.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm.

-

The rate of increase in fluorescence is proportional to the caspase activity in the sample.

Data Analysis

-

Subtract the fluorescence of the blank from all readings.

-

Plot the fluorescence intensity versus time. The slope of the linear portion of the curve represents the reaction rate.

-

A standard curve can be generated using known concentrations of free Rhodamine 110 to convert the fluorescence readings into the amount of product formed.

Mandatory Visualization

Caption: Enzymatic activation of this compound by active caspases.

Caption: Experimental workflow for a caspase activity assay.

Caption: Role of this compound in the apoptosis signaling cascade.

References

- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. takarabio.com [takarabio.com]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. genecopoeia.com [genecopoeia.com]

- 7. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.novusbio.com [resources.novusbio.com]

Unveiling β-Lactamase Activity: A Technical Guide to the Fluorescence Mechanism of (Asp)₂-Rhodamine 110

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates the development of robust and sensitive methods for detecting resistance mechanisms, a cornerstone of which is the enzymatic activity of β-lactamases. This technical guide provides an in-depth exploration of the fluorescence activation mechanism of (Asp)₂-Rhodamine 110, a fluorogenic substrate with significant potential for the high-throughput screening of β-lactamase inhibitors and the fundamental study of enzyme kinetics. Through a detailed examination of its core mechanism, photophysical properties, and experimental applications, this document serves as a comprehensive resource for researchers in drug discovery and diagnostics.

Core Mechanism of Fluorescence Activation

(Asp)₂-Rhodamine 110 is a non-fluorescent bisamide derivative of the highly fluorescent dye Rhodamine 110. The core of its utility as a fluorogenic probe lies in a classic example of enzyme-activated fluorescence, a process contingent on the catalytic activity of β-lactamase.

In its native state, the two amino groups of the Rhodamine 110 core are each conjugated to an aspartic acid residue via an amide bond. This bis-amidation effectively quenches the inherent fluorescence of the Rhodamine 110 fluorophore. The quenching mechanism is attributed to the disruption of the electronic resonance of the xanthene ring system, which is essential for its fluorescence.

Upon the introduction of β-lactamase, the enzyme recognizes and hydrolyzes the amide bonds. This enzymatic cleavage occurs in a two-step process. The initial cleavage of one aspartic acid residue results in a mono-amide intermediate, which exhibits a partial restoration of fluorescence. The subsequent cleavage of the second aspartic acid residue liberates the free Rhodamine 110 molecule. This fully de-quenched Rhodamine 110 exhibits a dramatic increase in fluorescence intensity, providing a robust and sensitive optical signal directly proportional to the β-lactamase activity.

Quantitative Data

Table 1: Photophysical Properties of Rhodamine 110

| Property | Value | Reference |

| Excitation Maximum (λex) | ~498 - 502 nm | [1] |

| Emission Maximum (λem) | ~520 - 522 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~80,000 M-1cm-1 | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.9 |

Note: The photophysical properties of Rhodamine 110 can be influenced by the solvent and pH of the experimental buffer. It is recommended to characterize these properties under specific assay conditions.

Table 2: Representative Enzyme Kinetic Parameters for Fluorogenic β-Lactamase Substrates

While specific kinetic data for (Asp)₂-Rhodamine 110 with β-lactamase is not available, the following table provides representative Km and kcat values for other fluorogenic cephalosporin-based substrates with TEM-1 β-lactamase to offer a point of reference for expected enzymatic efficiency.

| Substrate | Km (µM) | kcat (s-1) | Reference |

| CCF2 | 23 | 29 | [3] |

| CC1 | 70 | 52 | [3] |

Experimental Protocols

Synthesis of (Asp)₂-Rhodamine 110

A detailed, publicly available, step-by-step protocol for the synthesis of (Asp)₂-Rhodamine 110 is not readily found. However, the general approach involves the use of solid-phase peptide synthesis (SPPS). The following outlines a generalized workflow based on the synthesis of similar Rhodamine 110-peptide conjugates.

Key Methodological Steps:

-

Resin Preparation: Start with a suitable solid support, such as 2-chlorotrityl chloride resin.

-

Rhodamine 110 Immobilization: React the resin with Rhodamine 110 in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Fmoc-Aspartic Acid Coupling: Following the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound Rhodamine 110, couple the protected aspartic acid derivative (e.g., Fmoc-Asp(OtBu)-OH) using a standard coupling reagent cocktail (e.g., HBTU/HOBt/DIPEA). The reaction is typically carried out in a solvent like dimethylformamide (DMF).

-

Second Coupling: Repeat the Fmoc deprotection and coupling steps to attach the second aspartic acid residue to the other amino group of Rhodamine 110.

-

Cleavage and Deprotection: Cleave the final product from the resin and remove the side-chain protecting groups (e.g., tert-butyl) using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS).

-

Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final (Asp)₂-Rhodamine 110 product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro β-Lactamase Activity Assay

This protocol provides a general framework for measuring β-lactamase activity using (Asp)₂-Rhodamine 110 in a microplate format, suitable for high-throughput screening.

Materials:

-

Purified β-lactamase

-

(Asp)₂-Rhodamine 110

-

Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of (Asp)₂-Rhodamine 110 in a suitable organic solvent (e.g., DMSO) and dilute it to the desired working concentration in assay buffer immediately before use. Protect the solution from light.

-

Prepare a stock solution of β-lactamase in assay buffer and perform serial dilutions to obtain a range of enzyme concentrations.

-

-

Assay Setup:

-

To each well of the 96-well plate, add a defined volume of assay buffer.

-

Add the desired volume of the β-lactamase dilutions to the wells. Include wells with buffer only as a negative control.

-

-

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the (Asp)₂-Rhodamine 110 working solution to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode using a microplate reader. Set the excitation and emission wavelengths to be optimal for Rhodamine 110 (approximately 498 nm and 520 nm, respectively). Record measurements at regular intervals (e.g., every 60 seconds) for a duration of 30 to 60 minutes.

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each enzyme concentration.

-

Determine the initial reaction velocity (V₀) from the linear portion of the progress curves.

-

To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with a fixed enzyme concentration and varying concentrations of the (Asp)₂-Rhodamine 110 substrate. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation. The catalytic constant (kcat) can be calculated from Vmax if the enzyme concentration is known (Vmax = kcat * [E]).

-

Conclusion

(Asp)₂-Rhodamine 110 represents a valuable tool for the sensitive and continuous monitoring of β-lactamase activity. Its mechanism of fluorescence activation upon enzymatic cleavage provides a robust platform for high-throughput screening of potential inhibitors and for detailed kinetic studies. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the use of (Asp)₂-Rhodamine 110. By leveraging this information, researchers can effectively design and execute experiments to advance our understanding of β-lactamase function and to accelerate the discovery of novel therapeutics to combat antibiotic resistance.

References

(Asp)2-Rhodamine 110: A Technical Guide for Researchers in Drug Discovery

(Asp)2-Rhodamine 110 , also known as Rhodamine 110, bis-(L-aspartic acid amide), is a highly sensitive and specific fluorogenic substrate used for the detection of caspase-3 and caspase-7 activity. These caspases are key executioner enzymes in the apoptotic pathway, making this substrate an invaluable tool for researchers in drug development and life sciences to quantify apoptosis and screen for potential therapeutic agents that modulate this critical cellular process.

This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Principle and Mechanism of Action

This compound is a non-fluorescent bisamide derivative of the highly fluorescent dye Rhodamine 110. The substrate is designed with two aspartic acid residues, which are part of the recognition sequence for caspase-3 and caspase-7 (DEVD). In its native state, the fluorescence of the Rhodamine 110 core is quenched. Upon the induction of apoptosis, active caspase-3 or caspase-7 specifically recognizes and cleaves the peptide bonds after the aspartic acid residues. This enzymatic cleavage occurs in a two-step process, first yielding a monoamide intermediate which is weakly fluorescent, and then the fully liberated Rhodamine 110, which exhibits a strong, green fluorescence. The resulting fluorescence intensity is directly proportional to the activity of caspase-3 and/or caspase-7 in the sample.

Quantitative Data

Accurate and reproducible experimental design requires precise knowledge of the substrate's and resulting fluorophore's properties. The following tables summarize the key quantitative data for this compound and the liberated Rhodamine 110.

| Property | Value | Reference(s) |

| Molecular Formula | C28H24N4O11 | |

| Molecular Weight | 592.51 g/mol | |

| Form | Solid | |

| Solubility | DMSO | |

| Storage | -20°C, protect from light |

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~499 nm | [1] |

| Emission Maximum (λem) | ~521 nm | [1] |

| Molar Extinction Coefficient (ε) | Approximately 75,000 cm⁻¹M⁻¹ in PBS | |

| Fluorescence Quantum Yield (Φ) | ~0.9 |

Table 2: Spectral Properties of Rhodamine 110

| Enzyme | Substrate | Km (μM) | Reference(s) |

| Caspase-3 | Ac-DEVD-AFC | 10.8 | [2] |

| Caspase-7 | Ac-DEVD-AFC | 15.1 | [2] |

Experimental Protocols

This section provides a detailed methodology for a typical caspase-3/7 activity assay using this compound in a 96-well plate format, suitable for drug screening and basic research.

Preparation of Cell Lysates

For Adherent Cells:

-

Wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer (e.g., 100 µL for a 6-well plate well). A common lysis buffer consists of 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 100 µM EDTA. Protease inhibitors (other than those targeting caspases) can also be included.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the cytosolic extract, to a new pre-chilled tube.

For Suspension Cells:

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Centrifuge again and discard the supernatant.

-

Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer (e.g., 100 µL per 1-5 million cells).

-

Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

Caspase-3/7 Activity Assay

-

Prepare Assay Buffer: A typical assay buffer consists of 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 1 mM EDTA.

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Prepare Working Substrate Solution: Dilute the 10 mM stock solution in the assay buffer to a final working concentration of 50 µM immediately before use.

-

Assay Plate Setup:

-

Add 50 µL of cell lysate to each well of a black, clear-bottom 96-well plate. It is recommended to determine the protein concentration of the lysates and normalize the amount of protein added to each well (e.g., 20-50 µg of total protein).

-

Positive Control: In a separate well, add a known amount of active recombinant caspase-3 (e.g., 1-10 units) to 50 µL of assay buffer.

-

Negative Control: In another well, pre-incubate the cell lysate from an apoptotic sample with a caspase-3/7 inhibitor (e.g., 10 µM Ac-DEVD-CHO) for 15-30 minutes before adding the substrate.

-

Blank: Add 50 µL of lysis buffer to a well to measure background fluorescence.

-

-

Initiate the Reaction: Add 50 µL of the 50 µM working substrate solution to each well, bringing the total volume to 100 µL.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically depending on the cell type and the level of caspase activity.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 499 nm and an emission wavelength of approximately 521 nm.

Data Analysis

The caspase-3/7 activity is proportional to the fluorescence intensity. The activity can be expressed as relative fluorescence units (RFU) or can be quantified by generating a standard curve with known concentrations of free Rhodamine 110.

Visualizations

Apoptotic Signaling Pathway

The following diagram illustrates the central role of caspase-3 and caspase-7 in the apoptotic signaling cascade.

Caption: The apoptotic signaling pathway, highlighting the convergence of the extrinsic and intrinsic pathways on the activation of executioner caspases-3 and -7.

Experimental Workflow for Caspase-3/7 Assay

The following diagram outlines the key steps in performing a caspase-3/7 activity assay using this compound.

Caption: A streamlined workflow for the this compound based caspase-3/7 activity assay.

References

(Asp)2-Rhodamine 110 Caspase-3/7 Substrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110, also recognized by its systematic name (Z-DEVD)2-R110, is a highly sensitive and specific fluorogenic substrate for caspase-3 and caspase-7, two key executioner enzymes in the apoptotic cascade.[1][2][3][4][5] This substrate is an invaluable tool for researchers studying programmed cell death (apoptosis) and for professionals in drug development screening for compounds that modulate caspase activity. Its robust fluorescent signal upon cleavage provides a reliable method for quantifying caspase-3/7 activity in both cell lysates and intact cells.[6][7]

This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Principles and Mechanism of Action

This compound consists of two tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD), covalently linked to the amino groups of a rhodamine 110 (R110) molecule.[3][4] In its intact, uncleaved state, the substrate is essentially non-fluorescent as the DEVD peptides quench the fluorescence of the rhodamine 110 core.

The activation of apoptosis triggers a cascade of enzymatic reactions, leading to the activation of effector caspases, including caspase-3 and caspase-7. These active caspases recognize and cleave the specific DEVD sequence within the substrate.[8] The cleavage occurs in a two-step process:

-

First Cleavage: An active caspase-3 or caspase-7 enzyme cleaves one of the DEVD peptides, resulting in a mono-DEVD-Rhodamine 110 intermediate. This initial cleavage event leads to a partial relief of quenching and a significant increase in fluorescence.

-

Second Cleavage: The second DEVD peptide is subsequently cleaved from the mono-amide intermediate, releasing the free Rhodamine 110 fluorophore. This final product exhibits a much stronger fluorescent signal.[1]

The intensity of the resulting fluorescence is directly proportional to the activity of caspase-3 and caspase-7 in the sample, allowing for quantitative measurement. It is important to note that due to this two-step cleavage mechanism, the kinetics of fluorescence generation are not linear, which can complicate the determination of classical Michaelis-Menten kinetic parameters (Km and Vmax).[9]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its fluorescent product, Rhodamine 110.

| Property | Value | Citations |

| Chemical Formula | C72H78N10O27 | [5] |

| Molecular Weight | 1515.44 g/mol | [5] |

| Peptide Sequence | (Asp-Glu-Val-Asp)2 | [4] |

| Fluorophore | Rhodamine 110 | [4] |

| Appearance | Off-white to yellow lyophilized solid | [5] |

| Solubility | Soluble in DMSO | [5] |

| Parameter | Wavelength (nm) | Citations |

| Excitation Maximum (Cleaved) | ~496-499 nm | [7][9] |

| Emission Maximum (Cleaved) | ~520-521 nm | [2][7] |

Signaling Pathways and Experimental Visualization

To understand the context in which this compound is utilized, it is crucial to visualize the apoptotic signaling pathways that lead to caspase-3 and caspase-7 activation.

The following diagram illustrates the mechanism of fluorescence generation upon substrate cleavage.

Experimental Protocols

Detailed methodologies for utilizing this compound in both in vitro and cell-based assays are provided below.

In Vitro Caspase-3/7 Activity Assay (from Cell Lysate)

This protocol is designed for the quantitative measurement of caspase-3/7 activity in cell extracts.

Materials:

-

This compound substrate

-

DMSO

-

Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

-

Assay Buffer (e.g., 20 mM Tris, pH 7.4)

-

Dithiothreitol (DTT)

-

Recombinant active caspase-3 or caspase-7 (for standard curve)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Protocol Workflow:

References

- 1. biotium.com [biotium.com]

- 2. genecopoeia.com [genecopoeia.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abpbio.com [abpbio.com]

- 5. Caspase-3 Substrate IX, Fluorogenic A non-fluorescent peptidyl (DEVD)-Rhodamine 110-bisamide that acts as a highly sensitive, photostable caspase-3 fluorogenic substrate. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abpbio.com [abpbio.com]

- 8. sartorius.com.cn [sartorius.com.cn]

- 9. abpbio.com [abpbio.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of (Asp)₂-Rhodamine 110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (Asp)₂-Rhodamine 110, a widely utilized fluorogenic substrate for the detection of caspase-3 and caspase-7 activity, key biomarkers in the study of apoptosis. This document details the excitation and emission spectra of the cleaved product, outlines experimental protocols for its characterization and use, and illustrates the relevant biological and experimental workflows.

Introduction

(Asp)₂-Rhodamine 110, often in the form of (Z-DEVD)₂-Rhodamine 110, is a non-fluorescent pro-fluorophore. The core structure consists of the highly fluorescent dye Rhodamine 110, to which two tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD), are attached via amide bonds to the amino groups of the rhodamine. This modification effectively quenches the fluorescence of the Rhodamine 110 core. In the presence of active caspase-3 or caspase-7, the DEVD peptides are specifically cleaved. This enzymatic cleavage occurs in a two-step process, first yielding a fluorescent mono-peptide intermediate and then the fully fluorescent Rhodamine 110 product. The resulting increase in fluorescence intensity is directly proportional to the caspase activity in the sample.

Spectroscopic Properties

The key to the utility of (Asp)₂-Rhodamine 110 lies in the dramatic change in its fluorescence upon enzymatic cleavage. The intact substrate is essentially non-fluorescent. The spectroscopic properties of the final, fully cleaved product, Rhodamine 110, are critical for its detection.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~496 - 500 nm | In aqueous buffer (pH ~7.2-7.4) |

| Emission Maximum (λem) | ~520 - 522 nm | In aqueous buffer (pH ~7.2-7.4) |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | For the cleaved Rhodamine 110 product at ~496 nm. |

| Quantum Yield (Φ) | High | The quantum yield of Rhodamine 110 is known to be high in aqueous solutions, contributing to the high sensitivity of assays using this substrate. |

| Appearance (Uncleaved) | Colorless | In its purified, lactone form. |

| Appearance (Cleaved) | Green Fluorescence | Strong green fluorescence upon excitation. |

Table 1: Spectroscopic Data for Cleaved (Asp)₂-Rhodamine 110 (Rhodamine 110)

Signaling Pathway and Mechanism of Action

The use of (Asp)₂-Rhodamine 110 is intrinsically linked to the apoptotic signaling cascade. Apoptosis, or programmed cell death, is a fundamental biological process. A key family of proteases responsible for the execution of apoptosis is the caspases. (Asp)₂-Rhodamine 110 is designed to be a specific substrate for the executioner caspases, caspase-3 and caspase-7.

The activation of these executioner caspases is a downstream event in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Once activated, caspase-3 and caspase-7 cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The cleavage of (Asp)₂-Rhodamine 110 serves as a proxy for this broader substrate cleavage, providing a measurable signal of apoptotic activity.

Experimental Protocols

Spectrofluorometric Characterization of Cleaved (Asp)₂-Rhodamine 110

This protocol outlines the steps to determine the excitation and emission spectra of the fluorescent product of the caspase-3 cleavage reaction.

Materials:

-

(Asp)₂-Rhodamine 110 (e.g., (Z-DEVD)₂-Rhodamine 110)

-

Recombinant active caspase-3

-

Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of (Asp)₂-Rhodamine 110 in DMSO (e.g., 1 mM).

-

Prepare a reaction mixture in a quartz cuvette by diluting the substrate stock solution into the caspase assay buffer to a final concentration of 10-50 µM.

-

Record a baseline spectrum (optional): Measure the fluorescence of the uncleaved substrate to confirm it is non-fluorescent at the expected emission wavelengths.

-

Initiate the cleavage reaction: Add a sufficient amount of active caspase-3 to the cuvette and mix gently.

-

Incubate the reaction at 37°C for 1-2 hours to ensure complete cleavage of the substrate.

-

Measure the excitation spectrum: Set the emission monochromator to the expected emission maximum (~522 nm) and scan a range of excitation wavelengths (e.g., 400-510 nm). The peak of this spectrum is the excitation maximum.

-

Measure the emission spectrum: Set the excitation monochromator to the determined excitation maximum (~498 nm) and scan a range of emission wavelengths (e.g., 510-600 nm). The peak of this spectrum is the emission maximum.

-

Data Analysis: Plot the fluorescence intensity versus wavelength for both the excitation and emission scans.

Caspase-3 Activity Assay in Cell Lysates

This protocol describes a typical microplate-based assay to measure caspase-3 activity in cell lysates.

Materials:

-

Cells treated to induce apoptosis and untreated control cells

-

Cell lysis buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT, pH 7.4)

-

(Asp)₂-Rhodamine 110 stock solution (1 mM in DMSO)

-

Caspase assay buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare cell lysates:

-

Harvest treated and untreated cells (typically 1-5 x 10⁶ cells per sample).

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Determine protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Prepare the reaction:

-

In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

-

Add caspase assay buffer to bring the total volume to 100 µL.

-

Include a blank control with lysis buffer only.

-

-

Initiate the reaction:

-

Add 2 µL of the 1 mM (Asp)₂-Rhodamine 110 stock solution to each well (final concentration ~20 µM).

-

-

Incubate the plate at 37°C, protected from light.

-

Measure fluorescence:

-

Read the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) or as an endpoint measurement after a fixed time (e.g., 60 minutes).

-

Use an excitation wavelength of ~498 nm and an emission wavelength of ~522 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all samples.

-

Plot the fluorescence intensity versus time to determine the reaction rate, or compare the endpoint fluorescence values between treated and untreated samples.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental procedures.

A Technical Guide to Bis-L-aspartic Acid Amide of Rhodamine 110: A Fluorogenic Caspase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bis-L-aspartic acid amide of rhodamine 110, often abbreviated as (Asp)₂-R110 or D₂R, is a highly sensitive fluorogenic substrate primarily utilized for the detection of caspase activity, a key event in the execution phase of apoptosis. Its discovery and development have provided researchers with a valuable tool for studying programmed cell death in both cell-free and intact cell systems. This technical guide provides an in-depth overview of its discovery, mechanism, synthesis, and experimental applications.

The principle behind this probe lies in the quenching of the inherent fluorescence of the rhodamine 110 (R110) fluorophore. In its native state, the bis-amide derivative is non-fluorescent. Upon the activation of caspases, which are cysteine-aspartic proteases, the substrate is cleaved at the amide bond C-terminal to the aspartic acid residues. This cleavage occurs in a two-step process, first yielding a fluorescent mono-amide intermediate and then the highly fluorescent rhodamine 110. The resulting increase in fluorescence intensity is directly proportional to the caspase activity in the sample.

Physicochemical and Spectroscopic Properties

The bis-L-aspartic acid amide of rhodamine 110 is typically supplied as a trifluoroacetic acid salt. Its properties, along with those of its cleavage products, are summarized below.

| Property | Bis-L-aspartic acid amide of Rhodamine 110 | Rhodamine 110 (Final Product) |

| Molecular Formula | C₃₂H₂₆F₆N₄O₁₃ | C₂₀H₁₄N₂O₃ |

| Molecular Weight | 788.57 g/mol | 366.8 g/mol |

| Appearance | Off-white to pink solid | Green solid |

| Solubility | Soluble in DMSO | Soluble in DMSO |

| Excitation Maximum (λex) | Non-fluorescent | ~496-500 nm[1] |

| Emission Maximum (λem) | Non-fluorescent | ~520-522 nm[1] |

| Extinction Coefficient (ε) | Not specified in literature | ~80,000 cm⁻¹M⁻¹[1][2] |

| Quantum Yield (Φ) | Not specified in literature | Not specified in literature |

| Storage | Store at -20°C, protect from light | Store at < -15°C, protect from light |

Mechanism of Action and Signaling Pathway

The activation of caspases is a central event in the apoptotic signaling cascade. This pathway can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are the primary enzymes that cleave the bis-L-aspartic acid amide of rhodamine 110.

Caspase Activation Signaling Pathway

Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases.

Experimental Workflow: Caspase-Mediated Cleavage

The enzymatic cleavage of the bis-L-aspartic acid amide of rhodamine 110 is a two-step process. The initial cleavage of one amide bond results in the formation of a mono-amide intermediate, which is weakly fluorescent. The subsequent cleavage of the second amide bond releases the free rhodamine 110, which is intensely fluorescent.

References

Molar extinction coefficient of (Asp)2-Rhodamine 110

An in-depth guide to understanding the molar extinction coefficient of (Asp)2-Rhodamine 110 and its fluorescent product, Rhodamine 110, is essential for researchers in apoptosis and drug discovery. This document provides a comprehensive overview of the quantitative properties, experimental protocols for their determination, and the biochemical pathways involved in the use of this fluorogenic substrate.

This compound is a fluorogenic substrate primarily utilized for the detection of caspase-3 activity, a key enzyme in the apoptotic pathway. The substrate itself is essentially non-fluorescent. However, in the presence of active caspase-3, the aspartic acid residues are cleaved, releasing the highly fluorescent Rhodamine 110 molecule. The intensity of the resulting fluorescence is directly proportional to the enzyme's activity, which can be quantified using the molar extinction coefficient of Rhodamine 110.

Quantitative Data of Rhodamine 110

The enzymatic cleavage of this compound yields Rhodamine 110. The quantitative spectral properties of Rhodamine 110 are crucial for accurate data analysis in enzymatic assays. These properties are summarized in the table below.

| Property | Value | Solvent/Conditions |

| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | Typically measured in ddH₂O or PBS[1][2] |

| Excitation Wavelength (λex) | ~496-500 nm | DMSO[1][3][4][5][6] |

| Emission Wavelength (λem) | ~520-522 nm | DMSO[1][3][4][5][6] |

| Molecular Weight | 366.80 g/mol | N/A[1][5] |

| Quantum Yield (Φ) | Not consistently reported in the provided search results. | N/A |

| Common Solvents | DMSO, DMF | For stock solutions[1][5] |

Signaling Pathway: Caspase-3 Activation and Substrate Cleavage

This compound is a tool to measure the activity of effector caspases, such as caspase-3, which are central to the execution phase of apoptosis.[3][7] The substrate mimics the natural cleavage site of poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3. Upon apoptosis induction, procaspase-3 is cleaved to its active form. Active caspase-3 then recognizes and cleaves the peptide bond between the aspartic acid residues and the rhodamine 110 fluorophore. This two-step cleavage of the bisamide substrate results in the release of the fluorescent Rhodamine 110.[3][8]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a specific wavelength.[9] It is determined experimentally using the Beer-Lambert law, A = εlc, where A is the absorbance, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the substance.[10]

Materials:

-

High-purity Rhodamine 110 solid[5]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or deionized water

-

Calibrated spectrophotometer

-

1 cm path length quartz cuvettes

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Primary Stock Solution:

-

Accurately weigh a small amount (e.g., 1-2 mg) of Rhodamine 110 using an analytical balance.

-

Dissolve the weighed solid in a precise volume of DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

-

-

Preparation of a Secondary Stock Solution:

-

Perform a serial dilution of the primary stock solution in the assay buffer (e.g., PBS) to create a secondary stock solution of a lower concentration (e.g., 100 µM). This minimizes the amount of DMSO in the final measurement solutions.

-

-

Preparation of Standard Solutions:

-

From the secondary stock solution, prepare a series of at least five dilutions in the assay buffer. The final concentrations should result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range (e.g., 300-700 nm) to determine the maximum absorbance wavelength (λmax) for Rhodamine 110. This should be around 496-500 nm.[1][5]

-

Use the assay buffer as a blank to zero the spectrophotometer at the determined λmax.

-

Measure the absorbance of each standard solution at λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus molar concentration (c) on the x-axis.

-

Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

The molar extinction coefficient (ε) is calculated from the slope of the line. Since A = εlc and the path length (l) is typically 1 cm, the slope of the line is equal to ε. The units will be M⁻¹cm⁻¹.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient.

References

- 1. Rhodamine 110 *CAS 13558-31-1* | AAT Bioquest [aatbio.com]

- 2. Extinction Coefficient [Rhodamine 110] | AAT Bioquest [aatbio.com]

- 3. biotium.com [biotium.com]

- 4. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. media.iris-biotech.de [media.iris-biotech.de]

- 9. What is a molar extinction coefficient? | AAT Bioquest [aatbio.com]

- 10. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

Unlocking Cellular Fate: A Technical Guide to the Quantum Yield of (Asp)2-Rhodamine 110 Post-Cleavage

For Immediate Release

This technical guide provides an in-depth analysis of the photophysical properties of (Asp)2-Rhodamine 110, a fluorogenic substrate utilized extensively in apoptosis research and high-throughput drug screening. Tailored for researchers, scientists, and drug development professionals, this document details the significant increase in quantum yield observed upon enzymatic cleavage of the substrate, outlines the experimental protocols for its measurement, and visualizes the associated biochemical pathways.

Core Concept: A Pro-Fluorescent Reporter of Apoptosis

This compound is a non-fluorescent or very weakly fluorescent molecule designed to be a highly specific substrate for caspase-3, a key executioner enzyme in the apoptotic cascade. The substrate consists of the highly fluorescent Rhodamine 110 dye, whose fluorescence is quenched by the covalent attachment of two aspartic acid residues via amide bonds. In the presence of active caspase-3, these aspartate residues are sequentially cleaved, leading to a dramatic increase in fluorescence. This "turn-on" fluorescent response provides a sensitive and quantifiable measure of caspase-3 activity, and by extension, apoptosis.

The cleavage process occurs in two distinct steps. Initially, one aspartate group is removed, yielding the mono-amide intermediate, which is fluorescent. The subsequent cleavage of the second aspartate group releases the free Rhodamine 110 dye, which exhibits a significantly higher quantum yield. While the bis-amide form is often described as non-fluorescent, some rhodamine derivatives with similar structures show a very low quantum yield. For instance, a rhodamine derivative with a five-membered spirolactam ring has a quantum yield of 0.021[1].

Quantitative Analysis of Quantum Yield

The efficiency of this fluorescent turn-on mechanism is best described by the quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The quantum yield of this compound and its cleavage products is summarized below.

| Compound | State | Quantum Yield (Φ) | Fold Increase (Approx.) |

| This compound | Uncleaved | ~0.02 (estimated) | - |

| (Asp)-Rhodamine 110 (mono-amide) | Intermediate | 0.29 | ~14.5x |

| Rhodamine 110 | Fully Cleaved | ~0.90 | ~45x |

Note: The quantum yield of the uncleaved this compound is an estimation based on similarly quenched rhodamine derivatives. The fold increase is calculated relative to the estimated uncleaved quantum yield.

Signaling Pathway: Caspase-3 Activation

The cleavage of this compound is a direct consequence of the activation of caspase-3, which can be initiated through two primary signaling pathways: the intrinsic and extrinsic pathways of apoptosis.

Figure 1. Signaling pathways leading to caspase-3 activation and cleavage of this compound.

Experimental Protocol: Relative Quantum Yield Determination

The relative quantum yield of this compound cleavage products can be determined by comparing their fluorescence intensity to a standard with a known quantum yield, such as fluorescein (B123965) or Rhodamine B.[2][3]

Materials:

-

This compound

-

Active Caspase-3 enzyme

-

Quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.925[4])

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Appropriate buffer solution (e.g., PBS)

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the quantum yield standard and the sample (this compound post-cleavage) in the same solvent.

-

Prepare a series of dilutions for both the standard and the sample to ensure the absorbance at the excitation wavelength is below 0.05 to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra of the diluted standard and sample solutions.

-

Record the absorbance at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectra of the diluted standard and sample solutions at the same excitation wavelength.

-

Ensure the emission spectra are corrected for instrument response.

-

-

Calculation:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard (F_std) and the sample (F_smp).

-

The quantum yield of the sample (Φ_smp) is calculated using the following equation:

Φ_smp = Φ_std * (F_smp / F_std) * (A_std / A_smp) * (n_smp / n_std)^2

Where:

-

Φ is the quantum yield

-

F is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

If the same solvent is used for both the standard and the sample, the refractive index term (n_smp / n_std)^2 becomes 1.

-

Figure 2. Experimental workflow for determining the relative quantum yield of this compound cleavage products.

Conclusion

The dramatic increase in the quantum yield of this compound upon cleavage by caspase-3 makes it an exceptionally sensitive and reliable tool for monitoring apoptosis. Understanding the photophysical principles and the underlying biochemical pathways, as detailed in this guide, is crucial for the accurate interpretation of experimental data and the development of novel therapeutics targeting programmed cell death. The provided protocols offer a standardized approach for the quantification of this important molecular probe's efficiency.

References

- 1. Synthesis and characterization of a rhodamine derivative as a selective switch-on fluorescent sensor for Cu 2+ ions in aqueous PBS buffer and living c ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00291H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis - Wikipedia [en.wikipedia.org]

(Asp)₂-Rhodamine 110: A Technical Guide for Researchers

(Asp)₂-Rhodamine 110 , also known by its synonym (Z-DEVD)₂-Rhodamine 110, is a highly sensitive and photostable fluorogenic substrate designed for the detection of caspase-3 and caspase-7 activity.[1][2] Its utility in studying apoptosis, the process of programmed cell death, makes it an invaluable tool for researchers in cell biology, drug discovery, and toxicology. This technical guide provides an in-depth overview of (Asp)₂-Rhodamine 110, including its mechanism of action, product and supplier information, experimental protocols, and relevant signaling pathways.

Product Overview and Mechanism of Action

(Asp)₂-Rhodamine 110 is a non-fluorescent bisamide derivative of Rhodamine 110. The core structure consists of the Rhodamine 110 fluorophore, to which two aspartic acid (Asp) residues are attached via amide bonds. In the context of apoptosis research, the substrate typically incorporates the caspase-3/7 recognition sequence, Asp-Glu-Val-Asp (DEVD).[2]

The mechanism of action is based on enzymatic cleavage. In apoptotic cells, activated caspase-3 and caspase-7 recognize and cleave the peptide sequence between the aspartic acid residue and the rhodamine 110 moiety. This two-step hydrolysis first produces the fluorescent monoamide intermediate and then the highly fluorescent Rhodamine 110.[3] The resulting fluorescence can be readily measured using various detection platforms, including fluorescence microplate readers, flow cytometers, and fluorescence microscopes. The fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.

Key Features:

-

High Sensitivity: Detects picomolar levels of active caspase-3.

-

Photostability: The Rhodamine 110 fluorophore is more resistant to photobleaching compared to other common fluorophores like coumarin (B35378) derivatives.

-

Favorable Spectral Properties: The resulting Rhodamine 110 has an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm, making it compatible with standard fluorescein (B123965) (FITC) filter sets.[4]

-

Applications: Widely used in cell-based assays, high-throughput screening, and flow cytometry to quantify apoptosis.

Product and Supplier Information

(Asp)₂-Rhodamine 110 is commercially available from several suppliers, often under the synonym (Z-DEVD)₂-Rhodamine 110. The product is typically supplied as a lyophilized solid and should be stored at -20°C, protected from light and moisture.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Chem-Impex | (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 | 223538-61-2 | C₇₂H₇₈N₁₀O₂₇ | 1515.46 | - |

| BroadPharm | (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 | 223538-61-2 | - | - | 98% |

| Polysil | (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 | 223538-61-2 | C₇₂H₇₈N₁₀O₂₇ | 1515.44 | Min. 95% |

| Bachem | (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 | - | - | 1515.46 | - |

| Pharmaffiliates | (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 | 223538-61-2 | - | - | - |

| AxisPharm | (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 | - | - | 1515.46 | ≥95% |

| MedChemExpress | Z-DEVD-R110 ((Z-Asp-Glu-Val-Asp)₂-Rhodamine 110) | - | - | - | - |

| AAT Bioquest | (Z-DEVD)2-R110 | - | - | 1515.44 | - |

| ABP Biosciences | Caspase-3/7 Substrate Z-DEVD-R110 | - | - | - | - |

Quantitative Data

The key quantitative data for (Asp)₂-Rhodamine 110 relates to the spectral properties of its cleavage product, Rhodamine 110, as the substrate itself is non-fluorescent.

| Parameter | Value | Notes |

| Rhodamine 110 | ||

| Excitation Maximum (λex) | ~496 nm | Compatible with the 488 nm laser line commonly found in flow cytometers.[4] |

| Emission Maximum (λem) | ~520 nm | Detected in the green channel.[4] |

| Molar Extinction Coefficient (ε) | ~81,000 cm⁻¹M⁻¹ at 498 nm | A high extinction coefficient contributes to the brightness of the signal. |

| Fluorescence Quantum Yield (Φ) | ~0.91 | A high quantum yield indicates efficient conversion of absorbed light to emitted fluorescence. |

| (Asp)₂-Rhodamine 110 | ||

| Solubility | Soluble in DMSO (up to 50 mM), DMF | Prepare a concentrated stock solution in an organic solvent.[5] |

Experimental Protocols

In Vitro Caspase-3/7 Activity Assay in Cell Lysates

This protocol is adapted from various supplier recommendations and is suitable for a 96-well plate format.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

(Asp)₂-Rhodamine 110 (e.g., 10 mM stock in DMSO)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density in a culture plate.

-

Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control.

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1-5 x 10⁶ cells per 50 µL).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cell lysate) for the assay.

-

-

Assay Reaction:

-

Add 50 µL of cell lysate to each well of the black microplate.

-

Prepare the reaction mix by diluting the (Asp)₂-Rhodamine 110 stock solution in assay buffer to a final concentration of 2X the desired working concentration (e.g., 20 µM for a 10 µM final concentration).

-

Add 50 µL of the 2X substrate solution to each well.

-

Include a blank control with lysis buffer and substrate solution.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

-

Flow Cytometry Analysis of Apoptosis in Intact Cells

This protocol provides a general framework for detecting caspase-3/7 activity in intact cells. Optimization may be required depending on the cell type and experimental conditions.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

(Asp)₂-Rhodamine 110 (e.g., 1 mM stock in DMSO)

-

Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Propidium Iodide (PI) or other viability dye (optional)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Induce apoptosis in your cell population as described in the previous protocol.

-

-

Cell Staining:

-

Harvest both adherent and suspension cells.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add (Asp)₂-Rhodamine 110 to a final concentration of 1-10 µM.

-

(Optional) Add a viability dye like PI to a final concentration of 1-2 µg/mL to distinguish between apoptotic and necrotic cells.

-

Incubate at 37°C in the dark for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use the 488 nm laser for excitation and collect the emission in the green channel (e.g., 530/30 nm filter) for (Asp)₂-Rhodamine 110 and the red channel (e.g., >670 nm filter) for PI.

-

Apoptotic cells will show an increase in green fluorescence.

-

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathways Leading to Caspase-3 Activation

Apoptosis is primarily executed by a family of cysteine proteases called caspases. Caspase-3 is a key executioner caspase that is activated by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[6][7]

References

Methodological & Application

Application Notes and Protocols for (Asp)2-Rhodamine 110 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110 is a fluorogenic substrate designed for the sensitive and specific detection of apoptosis in living cells using flow cytometry. This non-fluorescent bisamide derivative of rhodamine 110 becomes intensely green-fluorescent upon cleavage by activated caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade. The activation of these caspases is a hallmark of apoptosis, making this compound a reliable tool for identifying and quantifying apoptotic cells within a heterogeneous population. Its compatibility with standard flow cytometry platforms equipped with a 488 nm blue laser makes it an accessible and valuable reagent for research in oncology, immunology, neurobiology, and drug discovery.

The underlying principle of the assay involves the enzymatic activity of caspase-3 and -7 on the substrate. In healthy cells, the substrate remains intact and non-fluorescent. However, in apoptotic cells, activated caspase-3 and -7 recognize and cleave the aspartic acid residues linked to the rhodamine 110 core. This two-step cleavage process first yields a fluorescent monoamide intermediate and subsequently the highly fluorescent rhodamine 110, resulting in a significant increase in green fluorescence. This change in fluorescence can be readily quantified on a single-cell basis by flow cytometry, allowing for the discrimination of apoptotic cells from viable and necrotic cells.

Signaling Pathway: Caspase-3/7 Mediated Apoptosis

Apoptosis, or programmed cell death, can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3 and caspase-7.

-

Intrinsic Pathway: Cellular stress, such as DNA damage or growth factor withdrawal, triggers the activation of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 proceeds to cleave and activate the executioner caspases-3 and -7.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8. In some cell types, activated caspase-8 can directly cleave and activate caspase-3 and -7. In other cell types, caspase-8 cleaves Bid to its truncated form, tBid, which then activates the intrinsic pathway.

Once activated, caspase-3 and -7 execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells, such as DNA fragmentation and membrane blebbing. The this compound substrate is specifically designed to be a target for these key executioner caspases.

Experimental Protocols

A. Reagent Preparation

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 1 mg of the substrate in the appropriate volume of DMSO. Mix thoroughly by vortexing.

-

Storage: Store the stock solution at -20°C, protected from light and moisture. When stored properly, the stock solution is stable for several months. Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to the desired final working concentration in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution). The optimal working concentration may vary depending on the cell type and experimental conditions but typically ranges from 1 to 10 µM. It is recommended to perform a concentration optimization experiment for your specific cell line.

B. Cell Staining Protocol for Suspension Cells

-

Cell Culture and Treatment: Culture suspension cells (e.g., Jurkat, HL-60) to the desired density (typically 0.5 - 2 x 10^6 cells/mL). Induce apoptosis using the desired method (e.g., treatment with staurosporine, etoposide, or other apoptosis-inducing agents). Include a negative control (untreated cells) and a positive control (cells treated with a known apoptosis inducer).

-

Cell Harvesting and Washing: After the treatment period, harvest the cells by centrifugation at 300-400 x g for 5 minutes at room temperature.

-

Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again as in step 2.

-

Staining: Resuspend the cell pellet in 500 µL of pre-warmed (37°C) PBS or other suitable buffer containing the optimized concentration of this compound.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time should be determined empirically for each cell type.

-

Washing: After incubation, wash the cells once with 1 mL of ice-cold PBS to remove any excess substrate. Centrifuge at 300-400 x g for 5 minutes.

-

Resuspension: Discard the supernatant and resuspend the cells in 300-500 µL of ice-cold PBS for flow cytometry analysis.

-

Optional Co-staining: For discriminating between apoptotic and necrotic cells, a viability dye such as Propidium Iodide (PI) or 7-AAD can be added to the cell suspension just before analysis (e.g., 1-5 µg/mL of PI).

C. Cell Staining Protocol for Adherent Cells

-

Cell Culture and Treatment: Plate adherent cells in a culture dish or multi-well plate and allow them to attach overnight. Treat the cells with the desired apoptosis-inducing agent.

-

Harvesting: After treatment, carefully collect the culture medium, which may contain detached apoptotic cells.

-

Wash the adherent cells once with PBS.

-

Detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or by using trypsin-EDTA. If using trypsin, neutralize it with a trypsin inhibitor or serum-containing medium.

-

Combine the detached cells with the cells collected from the culture medium in step 2.

-

Washing and Staining: Proceed with the washing and staining steps as described for suspension cells (Protocol B, steps 2-8).

Data Acquisition and Analysis by Flow Cytometry

-

Instrument Setup: Use a flow cytometer equipped with a 488 nm blue laser for excitation.

-

Fluorescence Detection: Collect the green fluorescence signal from Rhodamine 110 in the FITC or an equivalent channel (e.g., using a 530/30 nm bandpass filter).

-

Compensation: If co-staining with other fluorochromes (e.g., PI for viability), set up appropriate compensation controls using single-stained samples to correct for spectral overlap.

-

Gating Strategy:

-

Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

-

Create a histogram or dot plot of the green fluorescence intensity (FITC channel) to visualize the apoptotic population.

-

If using a viability dye, create a two-parameter dot plot of green fluorescence versus red fluorescence (for PI) to distinguish between viable (low green/low red), apoptotic (high green/low red), and late apoptotic/necrotic (high green/high red) cells.

-

-

Data Analysis: Quantify the percentage of cells in each population (viable, apoptotic, necrotic). The mean fluorescence intensity (MFI) of the green signal can also be used as a measure of the level of caspase-3/7 activity.

Experimental Workflow

Data Presentation

The following table summarizes typical results obtained from a flow cytometry experiment using this compound to detect apoptosis in Jurkat cells treated with staurosporine.

| Treatment Group | This compound Concentration (µM) | Incubation Time (min) | % Apoptotic Cells (Green Fluorescent) | Mean Fluorescence Intensity (MFI) of Apoptotic Population |

| Untreated Control | 5 | 60 | 3.5 ± 0.8 | 150 ± 25 |

| Staurosporine (1 µM) | 5 | 60 | 45.2 ± 3.1 | 2800 ± 210 |

| Staurosporine (2 µM) | 5 | 60 | 68.7 ± 4.5 | 4500 ± 350 |

| Untreated Control | 10 | 60 | 4.1 ± 1.0 | 165 ± 30 |

| Staurosporine (1 µM) | 10 | 60 | 52.8 ± 3.9 | 3500 ± 280 |

| Staurosporine (2 µM) | 10 | 60 | 75.3 ± 5.2 | 5800 ± 420 |

Note: The data presented in this table are for illustrative purposes only. Actual results may vary depending on the cell type, experimental conditions, and instrument settings. It is essential to include appropriate controls in every experiment.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence in control cells | Substrate concentration is too high. | Perform a titration to determine the optimal substrate concentration. |

| Incomplete washing. | Ensure thorough washing after the staining step. | |

| Cell death in the control population. | Check cell viability before starting the experiment. | |

| Weak or no signal in apoptotic cells | Substrate concentration is too low. | Increase the substrate concentration. |

| Insufficient incubation time. | Increase the incubation time. | |

| Caspase-3/7 are not activated in your model. | Confirm apoptosis induction through an alternative method. | |

| Reagent has degraded. | Use fresh or properly stored this compound. | |

| High percentage of necrotic cells (PI/7-AAD positive) | Apoptosis induction was too harsh or for too long. | Optimize the concentration of the inducing agent and the treatment time. |

| Cells were handled too roughly. | Handle cells gently during harvesting and washing steps. |

Application Notes and Protocols for Live-Cell Imaging with (Asp)2-Rhodamine 110

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110, also known as Rhodamine 110, bis-(L-aspartic acid amide), is a highly sensitive and specific fluorogenic substrate for studying apoptosis in live cells. This substrate allows for the real-time detection of caspase-3 and caspase-7 activity, key executioner caspases in the apoptotic cascade. The non-fluorescent this compound probe is cell-permeable. Once inside an apoptotic cell, the two aspartic acid residues are cleaved by activated caspase-3/7, releasing the highly fluorescent Rhodamine 110, which emits a green fluorescence signal upon excitation. This method provides a robust and reliable tool for researchers and professionals in drug development to monitor and quantify apoptosis in response to various stimuli.

Principle of the Assay

The this compound assay is based on the enzymatic activity of caspase-3 and caspase-7. In healthy, non-apoptotic cells, these caspases are in their inactive zymogen form, and the this compound substrate remains uncleaved and non-fluorescent. Upon the induction of apoptosis, initiator caspases activate the executioner caspases-3 and -7. These activated proteases specifically recognize and cleave the peptide bond after the aspartate residues in the this compound substrate. This two-step cleavage process releases the Rhodamine 110 fluorophore, resulting in a significant increase in fluorescence intensity. The fluorescence signal can be monitored in real-time using fluorescence microscopy, flow cytometry, or a microplate reader, providing a dynamic measure of apoptosis.

Applications

-

Drug Discovery and Development: High-throughput screening of compound libraries to identify potential inducers or inhibitors of apoptosis.

-

Cancer Research: Studying the efficacy of anti-cancer therapies that aim to induce apoptosis in tumor cells.

-

Neuroscience: Investigating neuronal cell death in models of neurodegenerative diseases.

-

Toxicology: Assessing the cytotoxic effects of chemicals and environmental toxins.

-

Basic Research: Elucidating the fundamental mechanisms of apoptosis and the caspase signaling pathway.

Quantitative Data Presentation

| Parameter | This compound | Other Caspase-3/7 Probes (e.g., DEVD-based) |

| Excitation (nm) | ~496 | Varies (e.g., ~488 for some green fluorescent probes) |

| Emission (nm) | ~520 | Varies (e.g., ~530 for some green fluorescent probes) |

| Quantum Yield | High | Variable |

| Photostability | Good | Variable, Rhodamine dyes generally exhibit superior resistance to photobleaching compared to fluorescein.[] |

| Signal-to-Noise Ratio | High, due to low background fluorescence of the uncleaved substrate.[2][3] | Generally good, but can be influenced by probe brightness and cell permeability. |

| Cell Permeability | Yes | Yes (for live-cell probes) |

| Specificity | Caspase-3 and Caspase-7 | Typically designed for Caspase-3/7, but specificity can vary. |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Apoptosis using Fluorescence Microscopy

Materials:

-

This compound substrate

-

Cell culture medium appropriate for your cell line

-

Cells of interest

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

Control vehicle (e.g., DMSO)

-

Fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~496/520 nm)

-

Live-cell imaging chamber or plate

Procedure:

-

Cell Seeding:

-

Seed cells in a live-cell imaging dish or plate at a density that will result in 50-70% confluency on the day of the experiment.

-

Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) overnight to allow for attachment.

-

-

Induction of Apoptosis:

-

Prepare working solutions of your apoptosis-inducing agent and vehicle control in cell culture medium.

-

Remove the culture medium from the cells and replace it with the medium containing the apoptosis inducer or vehicle control.

-

Incubate the cells for the desired period to induce apoptosis. The optimal incubation time will vary depending on the cell type and the inducing agent.

-

-

Probe Loading:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range; refer to the manufacturer's instructions).

-

Remove the medium containing the apoptosis inducer and replace it with the medium containing the this compound probe.

-

Incubate the cells for 30-60 minutes at 37°C to allow for probe loading.

-

-

Live-Cell Imaging:

-

Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

-

Acquire images using the appropriate filter set for Rhodamine 110 (Excitation: ~496 nm, Emission: ~520 nm).

-

Capture images at different time points to monitor the progression of apoptosis.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of individual cells or the number of fluorescent cells in each field of view using image analysis software.

-

Compare the fluorescence signal in the treated cells to the vehicle-treated control cells. An increase in green fluorescence indicates caspase-3/7 activation and apoptosis.

-

Protocol 2: Quantification of Apoptosis using a Microplate Reader

Materials:

-

This compound substrate

-

Cell culture medium

-

Cells of interest

-

Apoptosis-inducing agent

-

Control vehicle

-

96-well or 384-well black, clear-bottom microplate

-

Fluorescence microplate reader with filters for green fluorescence (Excitation/Emission: ~496/520 nm)

Procedure:

-

Cell Seeding:

-

Seed cells in a black, clear-bottom microplate at a consistent density per well.

-

Incubate overnight under standard culture conditions.

-

-

Induction of Apoptosis:

-

Treat cells with a serial dilution of the apoptosis-inducing agent or vehicle control.

-

Incubate for the desired time.

-

-

Probe Addition:

-

Prepare a working solution of this compound in cell culture medium.

-

Add the probe solution directly to each well of the microplate.

-

-

Signal Measurement:

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing medium and the probe but no cells.

-

Plot the fluorescence intensity against the concentration of the apoptosis-inducing agent to generate a dose-response curve.

-

Signaling Pathway and Experimental Workflow Diagrams

References

Application Notes: (Asp)2-Rhodamine 110 Assay for Caspase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death).[1][2] They exist as inactive zymogens (procaspases) within the cell and are activated through a proteolytic cascade in response to pro-apoptotic signals.[2][3] This activation cascade is a hallmark of apoptosis. The (Asp)2-Rhodamine 110 assay is a highly sensitive and convenient fluorometric method for detecting the activity of caspases, particularly executioner caspases like caspase-3 and -7, in cell lysates and purified enzyme preparations. Its application is crucial in basic research to understand apoptosis and in drug development for screening compounds that modulate caspase activity.

Assay Principle

The assay utilizes a fluorogenic substrate, bis-(L-aspartic acid amide)-Rhodamine 110, often abbreviated as (Asp)2-R110 or D2-R110.[4] This substrate is essentially a non-fluorescent molecule where two aspartic acid residues are linked to the amino groups of the Rhodamine 110 (R110) fluorophore, effectively quenching its fluorescence.[2][4][5]

Active caspases recognize and cleave the peptide bond after the aspartate residue.[1][2][4] The cleavage occurs in a two-step process: